N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide
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Overview
Description
N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide: is a synthetic organic compound characterized by the presence of a piperidine ring substituted with benzyl and trifluoroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzyl and Trifluoroethyl Groups: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides. The trifluoroethyl group can be added through similar substitution reactions using trifluoroethyl halides.
Formation of the Dicarboxamide: The final step involves the formation of the dicarboxamide by reacting the substituted piperidine with appropriate carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the dicarboxamide, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoroethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may confer desirable pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the benzyl group may participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-benzyl-N4-methylpiperidine-1,4-dicarboxamide
- N1-benzyl-N4-ethylpiperidine-1,4-dicarboxamide
- N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxylate
Uniqueness
N1-benzyl-N4-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide is unique due to the presence of the trifluoroethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better exploit its potential in scientific and industrial fields.
Properties
IUPAC Name |
1-N-benzyl-4-N-(2,2,2-trifluoroethyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O2/c17-16(18,19)11-21-14(23)13-6-8-22(9-7-13)15(24)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZLNNSXEWMTQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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